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molecular formula C12H9BrFNO2 B8344498 3-bromo-1-(3-fluorobenzyl)-4-hydroxy-1H-pyridin-2-one

3-bromo-1-(3-fluorobenzyl)-4-hydroxy-1H-pyridin-2-one

Cat. No. B8344498
M. Wt: 298.11 g/mol
InChI Key: CZBOXLZALDQGHG-UHFFFAOYSA-N
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Patent
US07067540B2

Procedure details

To an ice-cold solution of 1-(3-fluorobenzyl)-4-hydroxy-1H-pyridin-2-one (0.67 g, 3.1 mmol) in AcOH (5.7 mL) was added a solution of bromine (0.52 g, 3.24 mmol) in AcOH (10.8 mL), and the reaction mixture was stirred for 5 min. The reaction mixture was warmed to room temperature and concentrated under reduced pressure to afford 3-bromo-1-(3-fluorobenzyl)-4-hydroxy-1H-pyridin-2-one as a yellow solid (1.07 g, crude): 1H NMR (500 MHz, MeOD) δ 7.64 (d, J=8 Hz, 1H), 7.35-7.30 (m, 1H), 7.05-6.90 (m, 3H), 6.20 (d, J=8 Hz, 1H), 5.18 (s, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-fluorobenzyl)-4-hydroxy-1H-pyridin-2-one
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
solvent
Reaction Step One
Name
Quantity
10.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][N:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]1=[O:13].[Br:17]Br>CC(O)=O>[Br:17][C:8]1[C:7](=[O:13])[N:6]([CH2:5][C:4]2[CH:14]=[CH:15][CH:16]=[C:2]([F:1])[CH:3]=2)[CH:11]=[CH:10][C:9]=1[OH:12]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-(3-fluorobenzyl)-4-hydroxy-1H-pyridin-2-one
Quantity
0.67 g
Type
reactant
Smiles
FC=1C=C(CN2C(C=C(C=C2)O)=O)C=CC1
Name
Quantity
0.52 g
Type
reactant
Smiles
BrBr
Name
Quantity
5.7 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
10.8 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C(N(C=CC1O)CC1=CC(=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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